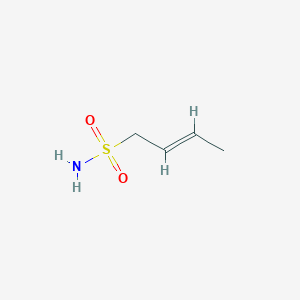

But-2-ene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

(E)-but-2-ene-1-sulfonamide |

InChI |

InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3,(H2,5,6,7)/b3-2+ |

InChI Key |

HBIXPJWSSLDLMW-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CS(=O)(=O)N |

Canonical SMILES |

CC=CCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for But 2 Ene 1 Sulfonamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on forming the sulfur-nitrogen bond as a key step, starting from precursors that already contain the but-2-ene structure. These routes are often favored for their efficiency and directness.

Amidation Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely practiced method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This approach is valued for its reliability and the general availability of starting materials. The synthesis of But-2-ene-1-sulfonamide via this route involves the reaction of But-2-ene-1-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govthieme-connect.com

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. The difficulties in sulfonamide synthesis often arise not from the amination reaction itself, but from the preparation of the sulfonyl chloride precursors. nih.gov

Table 1: Representative Amidation of Sulfonyl Chlorides

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

| But-2-ene-1-sulfonyl chloride | Primary/Secondary Amine | Base (e.g., Pyridine, Et3N), Aprotic Solvent (e.g., CH2Cl2) | N-substituted this compound |

| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Base, Solvent | N-substituted Aryl Sulfonamide |

Oxidative Coupling Reactions of Thiols with Amines

Modern synthetic chemistry seeks more environmentally benign and atom-economical routes. The direct oxidative coupling of thiols and amines represents such an advancement, bypassing the need for pre-functionalized reagents like sulfonyl chlorides. acs.orgrsc.org This method can be applied to synthesize this compound by reacting But-2-ene-1-thiol with an amine in the presence of an oxidizing agent. acs.orgrsc.org

This transformation requires the formation of an S-N bond and the subsequent oxidation of the sulfur atom. tue.nl Various oxidizing systems have been developed to facilitate this coupling, offering a more direct pathway from readily available starting materials. rsc.org For example, systems using hypervalent iodine reagents have been shown to be effective. rsc.org

Table 2: Oxidative Coupling of Thiols and Amines

| Thiol Substrate | Amine Substrate | Oxidant/Catalyst System | Key Features |

|---|---|---|---|

| But-2-ene-1-thiol | Ammonia/Primary Amine | I2O5 or Hypervalent Iodine Reagents | Direct S-N bond formation and oxidation in one pot. rsc.org |

| Thiophenol | Cyclohexylamine | Electrochemical (Anodic Oxidation) | Avoids chemical oxidants; forms H2 as a byproduct. acs.org |

| Heteroaromatic Thiols | Various Amines | Diacetoxyiodobenzene (DIB) / DBU | Broad scope for heteroaromatic substrates. rsc.org |

Electrochemical Synthesis Routes

Electrochemical methods have emerged as a powerful and sustainable tool in organic synthesis. goettingen-research-online.dersc.org The electrosynthesis of sulfonamides can be achieved through the oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants or catalysts. acs.orgtue.nl This process involves the anodic oxidation of the thiol and amine, leading to the formation of the sulfonamide. Hydrogen is generated as the only byproduct at the cathode. acs.orgresearchgate.net

This approach is characterized by its mild reaction conditions, high efficiency, and amenability to flow chemistry, which allows for robust scalability. researchgate.net The reaction can often be completed in a very short time. acs.orgtue.nl By applying this methodology, But-2-ene-1-thiol could be coupled with various amines to produce the target sulfonamides in a green and efficient manner. researchgate.net

Table 3: Key Parameters in Electrochemical Sulfonamide Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Electrode Material | Carbon anode, Iron or Nickel cathode are common. acs.orggoettingen-research-online.de | Influences reaction efficiency and can prevent side reactions. |

| Solvent/Electrolyte | Acetonitrile/Water mixtures with a supporting electrolyte like Me4NBF4. acs.org | Provides conductivity and solubilizes reactants. |

| Reaction Setup | Can be performed in batch or continuous-flow reactors. researchgate.net | Flow reactors offer better control and scalability. |

| Conditions | Typically room temperature, constant current. goettingen-research-online.deresearchgate.net | Mild conditions tolerate a wide range of functional groups. |

Approaches for Incorporating the Unsaturated Moiety

An alternative strategy involves constructing the sulfonamide scaffold first and then introducing the but-2-enyl group. This is particularly useful when the desired sulfonamide core is readily available or when the butenyl group needs to be installed at a later stage of a synthetic sequence.

Alkylation and Arylation Strategies for Sulfonamides

N-alkylation of primary or secondary sulfonamides is a fundamental method for producing N-substituted derivatives. acs.org To synthesize a derivative of this compound using this approach, a primary sulfonamide (e.g., methanesulfonamide (B31651) or p-toluenesulfonamide) is reacted with a but-2-enyl electrophile, such as 1-bromo-2-butene or but-2-enyl tosylate. organic-chemistry.orgdnu.dp.ua The reaction typically requires a base to deprotonate the sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion that then displaces the leaving group on the butenyl reagent. dnu.dp.ua

Various catalytic systems, including those based on manganese and iron, have been developed to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents via a "borrowing hydrogen" methodology. acs.orgionike.com This method is attractive as it uses readily available alcohols and generates water as the only byproduct. ionike.com

Table 4: Catalytic Systems for N-Alkylation of Sulfonamides

| Catalyst System | Alkylating Agent | Base | Average Yield |

|---|---|---|---|

| Mn(I) PNP pincer complex | Primary Alcohols | t-BuOK | 85% acs.org |

| FeCl2 / K2CO3 | Benzylic Alcohols | K2CO3 | >90% ionike.com |

| Lewis Acids (FeCl3, ZnCl2) | Alkyl Halides | N/A | Good dnu.dp.ua |

Metal-Free Allylic Amination of Alkenes with Sulfonamides

Direct C-H functionalization represents a highly efficient strategy in modern synthesis, creating bonds directly onto a hydrocarbon framework. Metal-free allylic amination involves the direct introduction of a sulfonamide group at the allylic position of an alkene like butene. Such reactions avoid the use of transition metals, which can be advantageous in terms of cost, toxicity, and product purity. nih.govrsc.org

These transformations are typically initiated by a reagent that can abstract a hydrogen atom from the allylic position of the butene, generating an allylic radical or cation. This intermediate is then trapped by the sulfonamide nucleophile. nih.gov While challenging, the development of these methods allows for the direct conversion of simple alkenes and sulfonamides into valuable allylic sulfonamides, providing a novel and atom-economical route to compounds like this compound and its isomers. rsc.orgnih.gov

Oxidative Addition of Sulfonamides to Allylic Substrates

The oxidative addition of sulfonamides to allylic substrates represents a significant synthetic strategy for the formation of carbon-nitrogen bonds. This method can lead to the synthesis of various nitrogen-containing heterocyclic compounds. The direction of the sulfonamidation reaction is influenced by several factors, including the nature of the allylic substrate, the solvent, the oxidizing agent, and the reactivity of the sulfonamide itself. researchgate.net

Depending on the reaction conditions and the specific substrates used, a variety of products can be obtained. These include aziridines, pyrrolidines, and piperazines. Additionally, the reaction of O-allylic substrates with sulfonamides in the presence of an oxidant can yield cyclic or linear amino ethers. researchgate.net

For instance, the reaction of allyl halides with triflamide under oxidative conditions can lead to the formation of halogen-substituted amidines. researchgate.net The choice of the oxidizing agent and the reaction medium plays a crucial role in determining the product distribution. A comparative analysis of the reactivity of different sulfonamides in these oxidative addition reactions allows for the selection of optimal conditions for the synthesis of the desired products. researchgate.net

Cross-Metathesis Reactions of Vinyl Sulfonamides and Olefins

Olefin cross-metathesis (CM) has emerged as a powerful tool for the formation of carbon-carbon double bonds, and its application to the synthesis of functionalized α,β-unsaturated sulfonamides has been successfully developed. nih.govacs.org This methodology involves the reaction of vinyl sulfonamides with various olefins in the presence of a suitable catalyst, typically a Hoveyda-Grubbs catalyst or its nitro analogue. nih.govacs.org

The reaction generally proceeds smoothly and provides access to a wide range of substituted sulfonamide derivatives. nih.govacs.org The scope of the reaction has been demonstrated with various terminal olefins, leading to good to very good yields of the desired products. nih.gov Even more challenging substrates, such as those containing ketone or sterically demanding allylmalonate groups, can participate in the reaction, albeit sometimes with lower yields. nih.gov

Notably, this method has proven effective for the synthesis of complex molecules, including new derivatives of biologically active compounds. nih.govacs.org For example, the cross-metathesis of a vinyl sulfonamide with a suitable indole (B1671886) derivative has been used to prepare a precursor to a naratriptan (B1676958) analogue. nih.gov

The reactivity of different vinyl sulfonamides can vary. For instance, morpholine-based vinyl sulfonamides have shown slightly lower reactivity compared to N,N-diethylethenesulfonamide, although the yields of the desired products remained high. nih.gov For N-monosubstituted vinyl sulfonamides, increasing the catalyst loading can significantly improve the reaction yield. nih.gov

Table 1: Examples of Cross-Metathesis Reactions of Vinyl Sulfonamides and Olefins

| Vinyl Sulfonamide | Olefin | Catalyst | Product | Yield (%) |

| N,N-diethylethenesulfonamide | 1-Octene | Hoveyda-Grubbs II | (E)-N,N-diethyl-dec-2-ene-1-sulfonamide | 85 |

| N,N-diethylethenesulfonamide | Allylbenzene | Hoveyda-Grubbs II | (E)-N,N-diethyl-4-phenylthis compound | 72 |

| N-(prop-2-en-1-yl)benzenesulfonamide | Styrene | Nitro-Grela | (E)-N-(4-phenylbut-2-en-1-yl)benzenesulfonamide | 65 |

Addition Reactions of Amide/Sulfonamide Bonds to Alkynes

The addition of amide and sulfonamide bonds to alkynes is a direct and atom-economical method for the functionalization of carbon-carbon triple bonds. nih.govucl.ac.ukmdpi.com This approach allows for the direct transformation of amides and sulfonamides by inserting a C-C triple bond into the N-S bond, leading to the formation of more complex molecules. mdpi.com This reaction can proceed through various catalytic systems, including transition-metal-catalyzed and organocatalytic pathways, as well as under metal-free or base-promoted conditions. mdpi.com

The transition-metal-catalyzed aminosulfonylation of alkynes is a key strategy in this area. mdpi.com These reactions offer a pathway to highly functionalized alkenes and cyclic compounds through intermolecular and intramolecular additions, respectively. mdpi.com The regio- and stereoselectivity of these reactions are important aspects that are influenced by the choice of catalyst and reaction conditions. nih.govucl.ac.uk

For example, the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes has been shown to produce (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides with high regio- and stereoselectivity. organic-chemistry.org These products can then be further transformed, for instance, into substituted pyrroles via a subsequent palladium-catalyzed Heck reaction. organic-chemistry.org

Synthetic Routes Involving Morita-Baylis-Hillman Adducts

Morita-Baylis-Hillman (MBH) adducts are versatile building blocks in organic synthesis due to their multifunctional nature. mdpi.comresearchgate.net Derivatives of MBH adducts, such as MBH carbonates, are particularly useful for the synthesis of various organic compounds, including trisubstituted allylic sulfones. mdpi.com

An efficient and catalyst-free method for the synthesis of trisubstituted allylic sulfones involves the allylic sulfonylation of MBH carbonates with sodium sulfinates. mdpi.com This reaction proceeds rapidly under mild conditions, typically at around 40 °C, and produces the desired products in good to excellent yields with high selectivity for the Z-isomer. mdpi.com

The broad applicability of MBH adducts in synthesis is further demonstrated by their use in asymmetric catalytic reactions to construct chiral compounds. rsc.org For example, organocatalytic asymmetric allylic amination of MBH carbonates with substituted anilides, using Cinchona alkaloid derivatives as catalysts, can produce axially chiral anilides with excellent enantioselectivities. rsc.org These chiral products can be further transformed into other valuable chiral building blocks, such as chiral indolines and α-amino acid derivatives. rsc.org

Stereoselective Synthesis of this compound Analogs

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. wikipedia.org In the context of sulfonamide synthesis, chiral auxiliaries have been employed to achieve high levels of stereocontrol.

A well-established approach involves the use of chiral auxiliaries derived from readily available natural products or synthetic chiral molecules. wikipedia.org For instance, a process for the asymmetric synthesis of sulfinamides has been developed using quinine (B1679958) as a chiral auxiliary. nih.gov This method allows for the preparation of a variety of chiral sulfinamides, including N-alkyl derivatives, in good yields and with excellent enantioselectivity. nih.gov A key advantage of this approach is the ability to recover and recycle the chiral auxiliary. nih.gov

Another prominent example is the use of tert-butanesulfinamide as a chiral auxiliary, which is particularly effective for the asymmetric synthesis of chiral amines. osi.lv The addition of organometallic reagents to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, which can be rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org This methodology has been widely applied in the synthesis of amines with multiple stereogenic centers. osi.lv

The development of novel chiral auxiliaries and their application in stereoselective synthesis remains an active area of research. These methods provide reliable pathways to enantiomerically enriched sulfonamide analogs, which are valuable in medicinal chemistry and materials science.

Asymmetric Catalytic Methods in Sulfonamide Synthesis

Asymmetric catalysis has become an indispensable tool for the enantioselective synthesis of chiral molecules, including sulfonamide derivatives. researchtrends.net These methods often offer high efficiency and stereocontrol, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

Transition metal catalysis is a prominent approach in this field. For example, palladium-catalyzed atroposelective hydroamination of allenes with aryl sulfonamides provides a direct route to axially chiral sulfonamides. acs.org This method exhibits broad functional group tolerance and allows for the synthesis of a variety of valuable axially chiral sulfonamides and anilides. acs.org Similarly, rhodium-catalyzed asymmetric S-alkylation of sulfenamides with diazo compounds has been developed for the synthesis of chiral sulfoximines. nih.gov This reaction proceeds with high yields and enantioselectivity at the newly formed chiral sulfur center. nih.gov

Organocatalysis has also emerged as a powerful strategy for the asymmetric synthesis of sulfonamides. Chiral enantiopure mono- and bis-sulfonamides have been successfully employed as ligands in a variety of asymmetric transformations, including the alkylation of aldehydes and Michael additions. researchtrends.net More recently, organocatalyzed asymmetric allylic amination of Morita-Baylis-Hillman carbonates has been utilized to construct axially chiral anilides with excellent enantioselectivities using cinchona alkaloid derivatives as catalysts. rsc.org

The development of novel catalytic systems and the expansion of their application in the synthesis of chiral sulfonamides are ongoing areas of research, driven by the increasing demand for enantiomerically pure compounds in various fields.

Control of Regio- and Stereoselectivity in Unsaturated Sulfonamide Formation

Achieving precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is a critical challenge in the synthesis of complex molecules like unsaturated sulfonamides. Research has demonstrated that the choice of catalyst and substrate design can profoundly influence reaction outcomes.

One effective strategy for controlling regioselectivity involves the radical cyclization of unsaturated sulfonamides, where vinylic halogen substitution can direct the cyclization pathway. For instance, the photolysis of N-(4-halo-4-pentenyl)sulfonamides exclusively yields piperidine (B6355638) products through a 6-endo radical cyclization. acs.org In contrast, N-(5-halo-4-pentenyl)sulfonamides undergo a 5-exo radical cyclization to form only pyrrolidine (B122466) products. acs.org This vinylic halogen substitution not only prevents competing ionic iodocyclization but also effectively governs the regioselectivity of the cyclization process. acs.org

Furthermore, the choice of transition metal catalyst can provide orthogonal regioselectivity in alkenylation reactions. In studies on N-allyl-N-phenylethenesulfonamide, a diene-sulfonamide, it was observed that a ruthenium-catalyzed C-H activating alkenylation occurred preferentially at the electron-deficient vinylsulfonamide double bond. Conversely, a palladium-catalyzed Heck-type coupling with arene diazonium salts reacted selectively at the more electron-rich N-allyl double bond. This demonstrates that distinct mechanistic pathways offered by different catalysts can be exploited to functionalize specific sites on a complex unsaturated sulfonamide.

Copper catalysis has also been employed in the regioselective tandem sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides. This method involves the regioselective addition of a sulfonyl radical to an alkene, followed by a 6- or 7-endo cyclization to create sulfonylated nonbenzene-fused six- or seven-membered rings.

Novel Reagents and Catalytic Systems in this compound Synthesis

The development of novel reagents and catalysts has revolutionized the synthesis of sulfonamides, moving away from traditional methods that often require harsh conditions or pre-functionalized starting materials.

A significant advancement in primary sulfonamide synthesis is the use of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a novel sulfinylamine reagent. organic-chemistry.org This stable and easy-to-handle liquid enables a direct, one-step synthesis of primary sulfonamides from a wide array of organometallic compounds, such as Grignard and organolithium reagents. organic-chemistry.orgnih.gov

The reaction proceeds through the nucleophilic attack of the organometallic reagent on the sulfur atom of t-BuONSO at low temperatures, typically -78 °C. nih.gov The proposed mechanism involves the formation of a sulfinamide intermediate, which then rearranges to a sulfonimidate ester anion before eliminating isobutene to yield the final sulfonamide anion. organic-chemistry.org This method is notable for its broad substrate scope, accommodating (hetero)aryl and alkyl nucleophiles, and its tolerance of sensitive functional groups that are incompatible with traditional oxidative conditions. nih.gov The process is also scalable, making it a practical alternative for preparing medicinally relevant primary sulfonamides. organic-chemistry.org

| Organometallic Reagent | Product | Yield |

|---|---|---|

| Phenylmagnesium bromide | Benzenesulfonamide | 85% |

| 4-Methylphenylmagnesium bromide | 4-Methylbenzenesulfonamide | 80% |

| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 75% |

| n-Butyllithium | Butane-1-sulfonamide | 72% |

| tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 68% |

This table presents a selection of primary sulfonamides synthesized using t-BuONSO, demonstrating the reagent's versatility with various organometallic partners. Data compiled from multiple research findings.

Transition metal catalysis has provided a powerful toolkit for constructing sulfonamides through various bond-forming strategies, offering high efficiency and functional group tolerance.

Copper Catalysis : Copper catalysts are effective for the direct, single-step, three-component synthesis of sulfonamides. This is achieved by combining (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) with a Cu(II) catalyst. rsc.org The method is versatile, tolerating a wide range of boronic acids and amines. rsc.org Another copper-catalyzed approach involves the S-N coupling of sodium arylsulfinates with amines, which proceeds through a radical coupling pathway. ionike.com

Palladium Catalysis : Palladium catalysts are widely used in sulfonamide synthesis. One notable method is the three-component aminosulfonylation of aryl bromides or carboxylic acids with amines and potassium metabisulfite (B1197395) (K₂S₂O₅). acs.org Palladium also catalyzes the synthesis of sulfinamides, which are precursors to sulfonamides, from aryl halides and N-sulfinylamines under mild conditions. acs.org Additionally, a one-pot method involves the palladium-catalyzed sulfination of aryl iodides with DABSO to form ammonium (B1175870) sulfinates, which are then converted to sulfonamides. organic-chemistry.org

Rhodium Catalysis : Rhodium catalysts have been utilized for advanced applications such as the regioselective ortho C-H olefination of aryl sulfonamides. nih.gov They also enable the direct addition of aryl C-H bonds to N-sulfonyl aldimines and facilitate C-H amidation reactions with sulfonamides. ionike.com

Manganese Catalysis : Manganese catalysis offers a sustainable route for the N-alkylation of sulfonamides. acs.org Using a well-defined Mn(I) PNP pincer precatalyst, sulfonamides can be efficiently mono-N-alkylated with primary alcohols through a "borrowing hydrogen" mechanism. organic-chemistry.orgacs.org This process is highly atom-economical, producing only water as a byproduct, and works for a diverse range of aryl and alkyl sulfonamides with excellent yields. acs.org

| Catalyst System | Reaction Type | Key Substrates | Reference |

|---|---|---|---|

| Cu(II) acetate | Three-component coupling | Aryl boronic acids, Amines, DABSO | rsc.org |

| Pd(OAc)₂ | Three-component aminosulfonylation | Aryl bromides, Amines, K₂S₂O₅ | acs.org |

| [RhCp*Cl₂]₂ | C-H Olefination | Aryl sulfonamides, Alkenes | nih.gov |

| Mn(I) PNP pincer complex | N-Alkylation (Borrowing Hydrogen) | Sulfonamides, Alcohols | acs.org |

This table summarizes various transition metal-catalyzed reactions for the synthesis of sulfonamides and their derivatives.

While transition metal catalysis is prevalent, metal-free organocatalytic methods are emerging as greener and often more cost-effective alternatives. These approaches avoid the use of potentially toxic and expensive metals.

One strategy involves the use of hypervalent iodine reagents. For example, iodobenzene (B50100) diacetate (PIDA) can be used to synthesize sulfonylureas in a one-pot reaction between sulfonamides and amides under metal-free conditions. acs.org Similarly, an iodine/tert-butyl hydroperoxide (TBHP) system can promote the sulfonylation of amines using N-hydroxy sulfonamides via the oxidative cleavage of an S–N bond. rsc.org These reactions benefit from mild conditions and the use of environmentally friendly solvents. rsc.org

Photocatalysis represents another frontier in metal-free synthesis. Acridine-based photocatalysts can generate alkyl radicals from readily available carboxylic acids, which then react with sulfinylamine reagents to form sulfinamides. organic-chemistry.org These intermediates can be selectively converted into sulfonamides. organic-chemistry.org This method avoids preformed organometallic reagents and demonstrates high functional group tolerance. organic-chemistry.org Furthermore, a direct three-component reaction of sodium metabisulfite, sodium azide, and an aryldazonium salt has been established for the metal-free construction of primary sulfonamides. rsc.org

Mechanochemical synthesis, which utilizes mechanical force from ball milling to drive chemical reactions, is a powerful green chemistry tool that often reduces or eliminates the need for solvents. acs.org This technique has been successfully applied to the synthesis of sulfonamides.

A notable example is the palladium-catalyzed, three-component aminosulfonylation reaction involving an aryl bromide or aromatic carboxylic acid, an amine, and potassium metabisulfite (K₂S₂O₅) as the sulfur dioxide source. acs.org This solvent-free or low-solvent method provides a direct route to a wide range of sulfonamides and exhibits tolerance to numerous functional groups. acs.org The reactions can be scaled up to the gram level, demonstrating their practical utility. acs.org Mechanistic studies suggest the process involves the oxidative insertion of palladium into the carbon-bromine bond, reaction with an SO₂ equivalent, substitution with the amine, and finally, reductive elimination to yield the sulfonamide product.

Reactivity and Reaction Mechanisms of But 2 Ene 1 Sulfonamide

Transformations of the Sulfonamide Moiety

The sulfonamide group is a versatile functional group that can participate in several types of reactions, enabling the modification and diversification of the But-2-ene-1-sulfonamide scaffold.

Late-stage functionalization of sulfonamides has emerged as a powerful strategy for the diversification of complex molecules. nih.govacs.org One prominent approach involves the conversion of the sulfonamide into a sulfonyl radical intermediate, which can then engage in a variety of subsequent reactions. nih.govox.ac.ukacs.org This transformation is often achieved through photocatalysis, providing a mild and efficient method for generating these reactive species. nih.govox.ac.ukacs.org

The general strategy involves the initial conversion of the primary sulfonamide to an N-sulfonylimine, which then serves as a precursor to the sulfonyl radical under photocatalytic conditions. nih.gov These sulfonyl radicals can then be combined with a wide array of alkene fragments, leading to the formation of new carbon-sulfur bonds and the synthesis of complex sulfones. nih.govacs.org This method is tolerant of various functional groups, making it a valuable tool for the late-stage modification of molecules containing the this compound core. nih.gov

| Precursor | Reagents | Intermediate | Product | Ref |

| Primary Sulfonamide | Aldehyde, Photocatalyst, H-atom donor | Sulfonyl Radical | Functionalized Sulfone | nih.gov |

| N-Sulfonylimine | Photocatalyst, Alkene | Sulfonyl Radical | Complex Sulfone | acs.org |

This table illustrates common post-functionalization strategies for sulfonamides.

Primary sulfonamides can undergo reductive deamination to furnish sulfinates, which are versatile intermediates in organic synthesis. acs.orgresearchgate.netresearchgate.net This transformation can be catalyzed by N-heterocyclic carbenes (NHCs) in the presence of an aldehyde. acs.orgresearchgate.net The reaction proceeds through the formation of a transient N-sulfonylimine, which is then reduced to the corresponding sulfinate. researchgate.netresearchgate.net

The resulting sulfinates can be trapped in situ with various electrophiles to generate a range of sulfur-containing compounds, including sulfones and new sulfonamides. acs.orgrptu.de This deamination strategy provides a platform for the late-stage functionalization of sulfonamide-containing molecules, allowing for the introduction of diverse functional groups. researchgate.netresearchgate.net For instance, the sulfinate intermediate can be isotopically labeled, providing a route to stable isotope-labeled sulfonamides. researchgate.net

| Sulfonamide Type | Catalyst | Key Intermediate | Product | Ref |

| Primary | N-Heterocyclic Carbene (NHC) | N-Sulfonylimine | Sulfinate | researchgate.net |

| Secondary | Tris(dimethylamino)phosphine | N-Sulfonyl Phenylglycine Ester | Sulfinate and Amine | chemrxiv.org |

This table summarizes key aspects of deamination reactions of sulfonamides.

The sulfonamide group can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds. rsc.orgnih.gov This strategy allows for the selective introduction of new substituents at positions ortho to the sulfonamide group in aromatic systems. rsc.orgnih.gov Rhodium(III) catalysis has been shown to be effective for the C-H carbenoid functionalization of aryl sulfonamides. rsc.orgnih.gov

In aliphatic systems, a metal-free approach has been developed for the C(sp3)–H functionalization of sulfonamides. nih.gov This method utilizes a base promoter to achieve the synthesis of α,β-unsaturated imines through a proposed [2+2] cyclization/ring-cleavage reorganization mechanism. nih.gov Such strategies offer a powerful means to modify the carbon skeleton adjacent to the sulfonamide moiety in this compound, expanding its synthetic utility.

| System | Catalyst/Promoter | Position of Functionalization | Reaction Type | Ref |

| Aryl Sulfonamides | Rh(III) | Ortho to Sulfonamide | C-H Carbenoid Functionalization | rsc.orgnih.gov |

| Aliphatic Sulfonamides | DABCO (base) | α,β to Nitrogen | Dehydrogenation to Unsaturated Imine | nih.gov |

This table outlines different C-H functionalization approaches directed by the sulfonamide group.

Reactions Involving the Alkene Moiety

The double bond in this compound is susceptible to a range of addition and cyclization reactions, providing a gateway to more complex molecular structures, including various heterocyclic systems.

The alkene functionality in this compound can participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. wikipedia.orgmasterorganicchemistry.com In a Diels-Alder reaction, the alkene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgnih.govlibretexts.org The reactivity of the dienophile is often enhanced by the presence of an electron-withdrawing group, such as the sulfonamide moiety, which lowers the energy of the LUMO of the alkene. nih.gov For example, N-sulfonyl-1-aza-1,3-butadienes have been shown to undergo inverse electron demand Diels-Alder reactions with enol ethers. nih.gov

Furthermore, the alkene can participate in 1,3-dipolar cycloadditions. For instance, the reaction of azides with alkenes is a well-established method for the synthesis of triazolines, which can then be converted to other important nitrogen-containing heterocycles. researchgate.net The reaction of 4-azidobenzene sulfonamide with various acetylenic and olefinic compounds has been reported to yield 1,2,3-triazoles. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Product | Ref |

| Diels-Alder | N-Sulfonyl-1-aza-1,3-butadiene | Enol Ether | Functionalized 6-membered ring | nih.gov |

| 1,3-Dipolar Cycloaddition | 4-Azidobenzene Sulfonamide | Alkene/Alkyne | 1,2,3-Triazole | researchgate.net |

This table provides examples of cycloaddition reactions involving sulfonamide-containing compounds.

The this compound scaffold is a precursor for the synthesis of various N-heterocycles through intramolecular cyclization reactions. researchgate.netrsc.org These reactions often involve the nitrogen atom of the sulfonamide group acting as a nucleophile, attacking the alkene moiety. For instance, the intramolecular hydroamination of unsaturated sulfonamides can be achieved through the generation of sulfonamidyl radicals under visible light photocatalysis.

A related example is the intramolecular cyclization of N-(3-butynyl)-sulfonamides, which has been shown to produce 2,3-dihydro-1H-pyrroles. rsc.org This 5-endo-dig cyclization can be catalyzed by palladium or gold catalysts. rsc.org By modifying the this compound structure, for example, by introducing other reactive groups, a variety of intramolecular cyclization pathways can be envisioned to access a diverse range of nitrogen-containing heterocyclic systems. researchgate.netrsc.orgnih.gov The development of bifunctional sulfilimines has also enabled the synthesis of various N-heterocycles from alkenes through a photoredox-catalyzed radical-polar crossover annulation. researchgate.net

This table showcases examples of intramolecular cyclization reactions leading to N-heterocycles.

Radical Mediated Transformations

Ene sulfonamides are versatile participants in radical-mediated reactions. A key transformation involves the intramolecular cyclization of a radical onto the double bond of the ene sulfonamide moiety. This process typically generates an α-sulfonamidoyl radical intermediate, which can then undergo further reactions.

A significant pathway for this intermediate is β-fragmentation, which involves the elimination of a sulfonyl radical (RSO₂•) to form a carbon-nitrogen double bond (imine). nih.govacs.org This sequence provides a method for cleaving the typically robust sulfonamide group under mild, reductive conditions to yield cyclic imines. nih.govnih.gov

The general mechanism proceeds as follows:

Generation of a radical at a position suitable for cyclization onto the ene sulfonamide.

Intramolecular radical addition to the C=C double bond, forming a cyclic α-sulfonamidoyl radical.

β-elimination of a sulfonyl radical from the α-sulfonamidoyl radical to produce a stable cyclic imine. nih.gov

For example, tin hydride-mediated radical cyclizations of precursors containing an ene sulfonamide group have been shown to produce bicyclic and tricyclic imines in good yields through 5-exo, 6-exo, or 7-exo cyclization modes. nih.gov

In another approach, sulfonyl radical intermediates can be generated from sulfonamides under photocatalytic conditions. acs.org These radicals can then add to various alkene fragments in intermolecular reactions, demonstrating the utility of the sulfonamide group as a source of synthetically important sulfonyl radicals. acs.org

| Precursor Type | Radical Generation Method | Key Intermediate | Product Class | Reference |

| Cyclic Ene Sulfonamide | Tributyltin Hydride | α-Sulfonamidoyl radical | Polycyclic Imines | nih.gov |

| N-Sulfonylimine | Metal-Free Photocatalysis | Sulfonyl radical | Sulfones | acs.org |

| 1,6-Enynes with Sulfinate | Electrooxidation | Vinyl radical | Bridged/Fused Sulfonamides | rsc.org |

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom is transferred from a donor to an acceptor, and it plays a crucial role in C-H functionalization. Sulfonamides can participate in HAT processes, primarily through the formation of nitrogen-centered radicals (sulfonamidyl radicals). rsc.orgchemrxiv.org

These sulfonamidyl radicals can be generated catalytically via photoredox-catalyzed single-electron oxidation. chemrxiv.org Once formed, these electrophilic radicals are capable of abstracting hydrogen atoms from C-H, Si-H, or Ge-H bonds to generate carbon-centered or other types of radicals. This strategy has been successfully applied in various transformations, including:

Allylic and Benzylic C-H Arylations : A diarylsulfonamide can act as a HAT catalyst in conjunction with a visible-light photoredox catalyst to functionalize C(sp³)–H bonds. rsc.org

Hydrosilylation and Hydrogermylation : Sulfonamides serve as effective photoinduced HAT catalysts to generate silyl (B83357) and germyl (B1233479) radicals from silanes and germanes, which then add to activated alkenes. chemrxiv.org

Intramolecular C-H Functionalization : An N-centered radical generated on a sulfonamide can abstract a hydrogen atom from a C-H bond within the same molecule in a process known as 1,5-HAT. This approach enables regioselective functionalization of otherwise inert C(sp³)–H bonds. rsc.org

The utility of sulfonamides in these processes stems from their ability to be tuned sterically and electronically to control the reactivity and selectivity of the HAT step. chemrxiv.org

Strain-Release Rearrangements

While strain-release rearrangements are not a widely documented reaction pathway for simple ene sulfonamides, related transformations in structurally similar compounds highlight the potential for such reactivity. A notable example is the photomediated 1,3-rearrangement of alkenyl sulfamates—constitutional isomers of β-ketosulfonamides—to yield β-ketosulfonamides. nih.gov

This rearrangement is proposed to proceed through a non-concerted, radical-mediated pathway. nih.gov Irradiation of the alkenyl sulfamate (B1201201) with visible light is thought to initiate the transfer of the sulfamoyl group. The reaction tolerates a range of sensitive functional groups, such as other alkenes and alkynes, indicating the mildness of the conditions. nih.gov Although this example involves a sulfamate (R-O-SO₂NR'₂) rather than a sulfonamide (R-SO₂NR'₂), it demonstrates that the sulfonyl group can participate in rearrangements on an alkenyl framework under photochemical induction.

Another relevant concept is the strain-release driven reactivity of specifically designed chiral reagents, which can provide stereocontrolled access to various sulfur-containing compounds like sulfinamides and sulfonimidamides. nih.gov This principle, while applied in a different context, underscores how stored strain can be a driving force for chemical transformations in organosulfur chemistry.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Intermediates

The reactivity of ene sulfonamides is dictated by a series of key reactive intermediates. Mechanistic studies have identified and characterized several of these species:

α-Sulfonamidoyl Radical : This intermediate is central to the radical cyclization of ene sulfonamides. It is formed when a carbon-centered radical adds to the double bond of the sulfonamide. Its fate is often β-fragmentation, leading to the elimination of a sulfonyl radical and the formation of an imine. nih.govacs.org

Sulfonyl Radical (RSO₂•) : Generated either through the β-fragmentation of an α-sulfonamidoyl radical or directly from sulfonamide precursors (like N-sulfonylimines) via photocatalysis. nih.govacs.org These neutral radicals are synthetically valuable for forming sulfones via addition to alkenes. acs.org

Nitrogen-Centered Radicals (Sulfonamidyl Radicals) : Formed via single-electron oxidation of a sulfonamide, often under photoredox catalysis. chemrxiv.org These radicals are key intermediates in Hydrogen Atom Transfer (HAT) catalysis, where they act as the primary hydrogen abstractors. rsc.orgchemrxiv.org

Vinyl Radical : In electrooxidative radical cascade reactions involving 1,6-enynes, the addition of a sulfonyl radical to the alkyne moiety generates a vinyl radical intermediate, which then undergoes further cyclization steps. rsc.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents are essential for directing the reaction pathways of ene sulfonamides, controlling selectivity, and enabling transformations under mild conditions.

Radical Initiators : Reagents like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) are classical choices for initiating radical chain reactions, such as the cyclization of ene sulfonamides. nih.gov

Photoredox Catalysts : Organic dyes and metal complexes are used to generate radical intermediates under visible light irradiation. For instance, the metal-free catalyst 5CzBN facilitates the conversion of N-sulfonylimines into sulfonyl radicals through an energy transfer mechanism. acs.org This approach avoids the use of harsh reagents and high temperatures.

Transition Metal Catalysts :

Ruthenium(II) : In-situ generated Ru(II) catalysts enable the oxidative C-H alkenylation of arenes with ene sulfonamides, where the sulfonamide acts as a directing group. nih.govresearchgate.net

Palladium : Cationic palladium complexes catalyze Heck-type couplings of ene sulfonamides with arene diazonium salts, showing orthogonal regioselectivity compared to ruthenium-catalyzed reactions. researchgate.net

Rhodium : Chiral rhodium catalysts have been employed for the enantioselective S-alkylation of sulfenamides, a key step in the asymmetric synthesis of related sulfoximines. acs.org

| Catalyst/Reagent | Reaction Type | Role |

| Tributyltin Hydride | Radical Cyclization | Generates radicals from precursors and propagates the radical chain. |

| 5CzBN (Photocatalyst) | Hydrosulfonylation | Absorbs visible light to initiate radical formation via energy transfer. acs.org |

| Ruthenium(II) Complexes | C-H Alkenylation | Catalyzes C-H activation and olefination. nih.gov |

| Palladium Complexes | Heck-type Coupling | Catalyzes C-C bond formation between the alkene and an aryl group. researchgate.net |

| Rhodium Complexes | Asymmetric Alkylation | Enables enantioselective bond formation at the sulfur center. acs.org |

Stereochemical Control Mechanisms

Achieving stereochemical control in reactions involving sulfonamides is crucial for applications in medicine and materials science. While reactions involving the butene backbone of this compound are not extensively detailed in the context of stereocontrol, related systems provide insight into the governing principles.

A primary area of focus is controlling the stereochemistry at the sulfur atom, especially in the synthesis of chiral sulfoximines and related S(VI) compounds. A highly effective strategy involves the catalytic enantioselective S-alkylation of sulfenamides using diazo compounds, catalyzed by a chiral rhodium complex. This method establishes the sulfur stereocenter with high enantiomeric ratios (up to 98:2). acs.org The resulting S-alkylation products can be converted to sulfoximines with complete retention of stereochemistry, demonstrating the robustness of the chiral sulfur center. acs.org

Another approach utilizes strain-release as a driving force in reactions with chiral reagents. For example, the reaction of a chiral sulfinyl-N-carbamoyl-imidazole (t-BuSF) reagent with nucleophiles allows for the stereocontrolled synthesis of sulfinamides and sulfonimidamides. nih.gov The inherent chirality of the reagent is transferred to the product, providing a reliable method for accessing enantiomerically enriched sulfur compounds. These examples underscore the power of catalyst- and reagent-controlled strategies in dictating the stereochemical outcome of reactions in sulfonamide chemistry.

Computational and Theoretical Studies of But 2 Ene 1 Sulfonamide

Electronic Structure Calculations

There is no published research available on the electronic structure of But-2-ene-1-sulfonamide.

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory to this compound have been reported in scientific literature.

Conformational Analysis and Isomerism

A detailed conformational analysis of this compound, including the identification of stable isomers and their relative energies, has not been documented.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (HOMO and LUMO) of this compound and their energy distributions have not been computationally investigated.

Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that have mapped the molecular electrostatic potential of this compound to identify its electrophilic and nucleophilic sites.

HOMO-LUMO Energy Gap Correlations

Correlations between the HOMO-LUMO energy gap and the chemical properties of this compound have not been established due to a lack of computational data.

Advanced Computational Methodologies for Sulfonamide Systems

The study of sulfonamide systems, including this compound, has been significantly advanced through the application of sophisticated computational and theoretical methodologies. These in silico approaches provide deep insights into the molecular structure, electronic properties, and reactivity of these compounds, which are crucial for understanding their biological activity and for the rational design of new derivatives. Key computational techniques employed for this class of molecules include Density Functional Theory (DFT), ab initio methods, and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Studies

Density Functional Theory ( DFT) has become a primary tool for investigating the quantum mechanical properties of sulfonamides. researchgate.netnih.gov This method is favored for its balance of computational cost and accuracy in predicting various molecular properties.

Geometric and Electronic Structure: DFT calculations are routinely used to determine the optimized molecular geometry of sulfonamides in their ground state. researchgate.net Functionals such as B3LYP and M06, paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data from X-ray crystallography. daneshyari.comnih.govmdpi.com These calculations can elucidate bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT is employed to analyze the electronic structure of sulfonamides. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. nih.govnih.gov The energies of these orbitals and their distribution across the molecule provide insights into its chemical reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. nih.gov

Vibrational Analysis: Theoretical vibrational spectra (FT-IR and FT-Raman) of sulfonamides are often calculated using DFT methods. researchgate.netmdpi.com The computed vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netmdpi.com This comparative analysis helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups within the molecule. mdpi.com

Reactivity Descriptors: Quantum chemical descriptors derived from DFT calculations, such as electrophilicity index and hardness, are used to quantify the reactivity of sulfonamide derivatives. daneshyari.comresearchgate.net These descriptors can be correlated with biological activities, providing a basis for structure-activity relationship (SAR) studies. daneshyari.com

Ab Initio Methods

Ab initio calculations, which are based on first principles without the use of empirical parameters, also play a role in the study of sulfonamides, although they are often more computationally intensive than DFT. nih.govacs.org These methods can be used to obtain highly accurate energies and molecular properties, serving as a benchmark for other computational techniques. The development of molecular mechanics force fields for sulfonamides has been informed by ab initio calculations, enabling the study of larger systems. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of sulfonamide systems, particularly their interactions with biological macromolecules such as enzymes and proteins. nih.govpeerj.comnih.gov

Binding Mode and Stability Analysis: MD simulations can be used to investigate the binding mode of sulfonamide inhibitors to their target enzymes, such as dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.netnih.gov By simulating the ligand-protein complex over time, researchers can assess the stability of the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. peerj.comnih.gov These simulations provide a dynamic picture that complements the static information obtained from molecular docking studies.

Conformational Analysis: Sulfonamide molecules can exhibit conformational flexibility. MD simulations can explore the conformational landscape of these molecules, identifying the most stable conformers and the energy barriers between them. researchgate.net This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Illustrative Computational Data for a Model Sulfonamide System

To illustrate the type of data generated by these computational methods, the following tables present hypothetical, yet representative, results for a sulfonamide compound, based on findings for similar molecules in the literature.

Table 1: Calculated Geometric Parameters using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.65 | ||

| S=O1 | 1.45 | ||

| S=O2 | 1.45 | ||

| C-S | 1.78 | ||

| O1-S-O2 | 120.5 | ||

| N-S-C | 105.8 | ||

| C-S-O1 | 108.2 | ||

| C-C-S-N |

Table 2: Calculated Electronic Properties using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.62 |

| Dipole Moment (Debye) | 4.5 |

Table 3: Key Intermolecular Interactions from a 100 ns MD Simulation with a Target Protein

| Interacting Residue | Interaction Type | Occupancy (%) |

| Arg120 | Hydrogen Bond | 95.2 |

| Phe190 | Pi-Pi Stacking | 78.5 |

| Leu210 | Hydrophobic | 65.3 |

| Ser221 | Hydrogen Bond | 55.8 |

Advanced Applications in Organic Synthesis and Catalysis

But-2-ene-1-sulfonamide as a Versatile Synthetic Building Block

Synthesis of Enediyne Structures

The synthesis of enediyne structures, characterized by a Z-alkene flanked by two alkyne units, has garnered considerable attention due to the potent antitumor and antibiotic properties of this class of molecules. yale.edu A novel and transition-metal-free approach to Z-enediynes involves the reaction of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives. nih.gov This methodology is significant as it circumvents the use of often toxic and expensive transition metal catalysts. nih.gov

The reaction is proposed to proceed through a fascinating mechanistic pathway involving a non-classical carbenoid intermediate. nih.gov The process begins with a 1,4-conjugate addition of a lithium acetylide to the α,β-unsaturated sulfonamide system. This forms a key alkenyl lithium species that is stabilized by intramolecular coordination with a sulfonamide oxygen atom. yale.eduacs.org This intermediate can be considered a vinylidene carbenoid, as the carbon atom bears both a vinyllithium (B1195746) anion and a sulfonamide leaving group. yale.edu A second mole of the acetylide then attacks the activated sulfonamide, leading to a rearrangement that forms the enediyne framework and eliminates an aminosulfinate. yale.eduacs.org

While direct studies specifying this compound as the substrate are not extensively detailed in the reviewed literature, its structural similarity to the alkynyl sulfonamides used in these syntheses suggests its potential as a precursor for enediyne structures. The but-2-ene backbone could be envisioned to undergo modification to an alkynyl system prior to the key enediyne-forming reaction sequence.

Table 1: Representative Synthesis of Enediynes from Alkynyl Sulfonamides

| Entry | Alkynyl Sulfonamide Substrate | Lithium Acetylide | Enediyne Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-phenyl-3-phenylpropiolamide | Lithium phenylacetylide | 1,4-diphenyl-1,3-butadiyne | Moderate |

| 2 | N,N-diethyl-3-phenylpropiolamide | Lithium (trimethylsilyl)acetylide | 1-phenyl-4-(trimethylsilyl)-1,3-butadiyne | Good |

Note: This table presents generalized data based on the synthesis of enediynes from various alkynyl sulfonamides to illustrate the scope of the reaction, as specific data for this compound was not available in the reviewed literature.

Alkyl Transfer Reagents via Sulfonimidates

Sulfonimidates, which are aza-analogs of sulfonic esters, have emerged as valuable reagents for the transfer of alkyl groups to various nucleophiles. yale.edu The synthesis of acyclic sulfonimidates can be achieved through the rearrangement of sulfinyl hydroxylamines, wherein an alkoxy group migrates from the nitrogen to the sulfur atom. yale.edu These resulting sulfonimidates are often unstable and can readily transfer their alkyl group to nucleophiles like alcohols, forming ethers and the corresponding sulfonamide. yale.edu

This reactivity highlights a potential application for this compound in the development of novel alkyl transfer reagents. By converting this compound into a suitable sulfonimidate derivative, the butenyl group could potentially be transferred to a variety of substrates. This would represent a valuable synthetic tool, as the introduction of a butenyl moiety can be a key step in the synthesis of complex natural products and other bioactive molecules. The double bond within the butenyl group also offers a handle for further functionalization after the transfer reaction.

Role as Chiral Auxiliary and Stereodirecting Group

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. researchgate.net Sulfonamides, and particularly sulfinamides, have been extensively developed as effective chiral auxiliaries. The well-established chemistry of compounds like tert-butanesulfinamide provides a strong precedent for the potential application of chiral derivatives of this compound in a similar capacity. yale.edunih.gov

In Asymmetric Amine Synthesis

The synthesis of chiral amines is a cornerstone of medicinal chemistry, as this functional group is present in a vast number of pharmaceuticals. yale.edu A powerful and widely adopted method for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach typically involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile to the imine, directed by the chiral sulfinyl group, followed by the removal of the auxiliary, affords the chiral amine in high enantiomeric purity. sigmaaldrich.com

Given the success of tert-butanesulfinamide, a chiral, non-racemic form of this compound could potentially serve as a valuable chiral auxiliary in asymmetric amine synthesis. The butenyl group could offer unique steric and electronic properties to influence the stereochemical outcome of nucleophilic additions to the corresponding N-sulfinylimines. Furthermore, the alkene functionality could be utilized for post-synthetic modifications, adding to the versatility of this potential chiral auxiliary.

Asymmetric Induction in Carbonyl Additions

The stereoselective addition of nucleophiles to carbonyl groups is a fundamental transformation in organic synthesis. nih.gov Chiral auxiliaries are often employed to control the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon. The principles of asymmetric induction in such reactions are well-understood, with models like the Felkin-Anh and Cornforth models providing a framework for predicting the stereochemical outcome. nih.gov

In the context of this compound, if employed as a chiral auxiliary attached to a molecule containing a carbonyl group, it could exert stereocontrol over nucleophilic addition reactions. The chiral center, presumably at the sulfur atom, and the conformational preferences of the butenyl group would dictate the steric environment around the carbonyl, favoring nucleophilic attack from one face over the other. This would lead to the formation of one diastereomer in excess.

Control of Diastereoselectivity and Enantioselectivity

The ultimate goal of using a chiral auxiliary is to achieve high levels of both diastereoselectivity and enantioselectivity. researchgate.net The structure of the auxiliary is paramount in achieving this control. In the case of this compound, its potential as a chiral auxiliary would depend on its ability to create a highly ordered transition state for the key bond-forming step.

Table 2: Representative Diastereoselective Additions to N-tert-Butanesulfinylimines

| Entry | Aldimine Substrate | Nucleophile | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | N-(benzylidene)-tert-butanesulfinamide | MeMgBr | >99:1 |

| 2 | N-(isobutylidene)-tert-butanesulfinamide | EtMgBr | 98:2 |

Note: This table presents data for the well-established tert-butanesulfinamide auxiliary to illustrate the high levels of diastereoselectivity that can be achieved with chiral sulfinamide auxiliaries. Specific data for this compound was not available in the reviewed literature.

Ligand and Catalyst Development

The development of new ligands and catalysts is crucial for advancing the field of organic synthesis. Sulfonamide-containing molecules have been successfully employed as ligands in a variety of metal-catalyzed reactions and as organocatalysts. researchtrends.net The nitrogen and oxygen atoms of the sulfonamide group can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.

The structure of this compound presents several opportunities for its incorporation into novel ligand and catalyst systems. The sulfonamide moiety can act as a binding site for a metal, while the butenyl group can be functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the resulting ligand. For instance, the alkene could be used in olefin metathesis reactions to append the sulfonamide to a larger molecular framework or a solid support. nih.gov

Furthermore, chiral derivatives of this compound could be developed into chiral ligands for asymmetric catalysis. The combination of a stereogenic sulfur center and the conformational properties of the butenyl group could lead to highly effective ligands for a range of enantioselective transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. The development of such ligands and catalysts derived from this compound represents a promising avenue for future research.

Sulfonamide-Based Ligands for Transition Metal Catalysis

The sulfonamide group is a versatile ligand component for transition metal catalysis due to the presence of N and O donor atoms and its tunable electronic properties. Heterocyclic sulfonamides, in particular, can coordinate with transition metals like Cu(II), Zn(II), Mn(II), and Ni(II) through donor atoms in both the sulfonamide group (-SO₂-NH-) and other functional groups within the molecule nih.gov. This coordination can lead to complexes with significantly enhanced biological or catalytic activity compared to the free ligand or simple metal salts nih.gov.

For instance, first-row d-transition metals such as cobalt(II), copper(II), nickel(II), and zinc(II) have been shown to form chelates with sulfonamide-derived compounds, often resulting in octahedral geometries wikipedia.org. The specific geometry and coordination mode can influence the complex's reactivity. In certain copper(II) complexes with N-sulfonamide ligands, the metal center is five-coordinated, adopting a distorted square pyramidal geometry where the ligand acts as a monodentate coordinator through a nitrogen atom nih.gov.

Furthermore, sulfonamide-based ligands are integral to the design of "piano-stool" complexes, such as those involving Cp*Ir (pentamethylcyclopentadienyl iridium). In these structures, a bidentate sulfonamide ligand coordinates to the iridium center, influencing the catalyst's electronic properties and, consequently, its activity in reactions like transfer hydrogenation mit.edunih.gov. The electronic contribution of the ligand can be systematically tuned by adding electron-donating or electron-withdrawing substituents, thereby optimizing catalytic performance mit.edunih.gov.

| Metal Center | Typical Geometry | Role of Sulfonamide Ligand | Example Complex Type |

| Co(II), Ni(II), Zn(II) | Octahedral | Bidentate or Multidentate Chelator | [M(L)₂(H₂O)₂] |

| Cu(II) | Distorted Square Pyramidal | Monodentate N-donor | [Cu(L)₂(py)₂(H₂O)] |

| Ir(III) | "Piano-Stool" | Bidentate N,N or N,O Chelator | [Cp*Ir(sulfonamide-ligand)Cl] |

Asymmetric Catalysis with Sulfonamide Ligands (e.g., Asymmetric Transfer Hydrogenation, Alkylation, Cyclopropanation)

Chiral sulfonamide ligands have become indispensable in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. A paramount example is their use in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. The celebrated Ru(II)-TsDPEN [TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] catalyst, developed by Noyori and Ikariya, utilizes a chiral sulfonamide ligand to achieve outstanding enantioselectivities, often up to 99% nih.gov. The ligand's role is to control the metal center's configuration and create a chiral environment that directs the hydride transfer to a specific face of the substrate nih.gov. The principles of ATH have been successfully extended to a variety of substrates, including challenging cyclobutenediones, demonstrating the robustness of this methodology for precise selectivity control researchgate.net.

Beyond hydrogenation, sulfonamide ligands are effective in other asymmetric transformations. In chromium-mediated catalytic asymmetric 2-haloallylation and allylation, a highly crystalline sulfonamide-based ligand has been developed that demonstrates excellent performance nih.gov. This highlights the broad applicability of these ligands across different metals and reaction types.

Another significant area is asymmetric alkylation. A general method for the phase-transfer catalyst (PTC) mediated enantioselective alkylation of N-acylsulfenamides has been reported. researchgate.net High enantiomeric ratios were achieved using an inexpensive cinchona alkaloid-derived PTC, showcasing a practical approach to generating chiral sulfur centers researchgate.net.

| Asymmetric Reaction | Catalyst System | Role of Sulfonamide Ligand | Substrate Class |

| Transfer Hydrogenation | Ru(II)-TsDPEN | Creates chiral environment, directs hydride transfer | Ketones, Imines |

| Transfer Hydrogenation | Organocatalyst (Amido-thiourea) | Bifunctional activation | β,β-Disubstituted Nitroalkenes |

| Ionic Hydrogenation | Brønsted Acid Organocatalyst | Forms chiral ion pair with carbocation intermediate | α-Alkyl Styrenes |

| Alkylation | Cinchona Alkaloid PTC | Forms chiral ion pair with nucleophile | N-Acylsulfenamides |

| 2-Haloallylation | Cr-based catalyst with chiral sulfonamide | Controls stereochemistry at the metal center | Aldehydes |

Development of Recyclable Catalysts

A critical aspect of sustainable chemistry is the development of catalysts that can be easily recovered and reused. For sulfonamide-based catalysts, a primary strategy involves immobilization onto solid supports, particularly magnetic nanoparticles (MNPs). These magnetic nanocatalysts offer straightforward recovery from the reaction mixture using an external magnet, which aligns with the principles of green chemistry by reducing waste and operational costs theaic.orgnih.gov.

Catalytic systems composed of metal complexes, such as palladium(0) or copper(II) bromide, have been successfully immobilized on Fe₃O₄ nanoparticles and used for the synthesis of sulfonamides nih.gov. These magnetically recoverable catalysts facilitate various reactions, including one-pot, multi-component processes, and can be recycled multiple times with minimal loss of activity nih.gov. The immobilization not only aids in catalyst separation but can also enhance stability researchgate.netnih.gov.

While much of the research focuses on catalysts for synthesizing sulfonamides, the principle is broadly applicable. Sulfonamide ligands themselves can be anchored to supports. For example, a highly crystalline sulfonamide ligand developed for chromium-catalyzed haloallylation was noted for its potential for effective recovery in pure form, which is a key advantage for recycling nih.gov. General protocols for immobilizing various powderous catalysts onto porous plastic tablets also demonstrate a viable path for heterogenizing sulfonamide-based catalytic systems researchgate.net.

Bifunctional Organocatalysts

Sulfonamides are key components in the design of bifunctional organocatalysts, which contain two distinct functional groups that work in concert to activate reaction partners. Typically, these catalysts feature a hydrogen-bond donating group (like the sulfonamide N-H) and a Lewis basic group (like a tertiary amine) within the same chiral scaffold.

This dual activation strategy is highly effective in asymmetric synthesis. The sulfonamide moiety, being a strong hydrogen-bond donor, activates the electrophile (e.g., a β-nitrostyrene) by coordinating to it and lowering its LUMO energy. Simultaneously, the basic site deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its HOMO energy and reactivity. This synergistic activation within a chiral framework allows for high levels of stereocontrol. Novel bifunctional sulfonamide organocatalysts have been successfully applied to the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving good yields and enantiomeric excesses nih.gov. The development of these catalysts, first reported in 2004, has provided a reliable hydrogen-bonding catalyst class for asymmetric organocatalysis due to the strong acidity and non-aggregating nature of the sulfonamide group researchgate.net.

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a paradigm in catalysis where the ligand is not a mere spectator but an active participant in bond-making and bond-breaking steps mit.edu. In this mode, both the metal center and a functional group on the ligand are directly involved in substrate activation. This is also referred to as metal-ligand bifunctional catalysis mit.edu.

While direct examples involving this compound are not prevalent, the N-H group of a coordinated sulfonamide ligand is ideally suited for this role. In a manner analogous to well-established amido, alcohol, or thiol-based cooperative ligands, the sulfonamide N-H can act as a proton shuttle. For example, in a hydrogenation or transfer hydrogenation reaction, the metal-hydride could deliver H⁻ to the substrate while the ligand's N-H delivers H⁺, effecting a net H₂ addition in a concerted or stepwise fashion. This outer-sphere mechanism avoids substrate coordination to the metal, opening up different reactivity pathways. The reversible deprotonation/protonation of the sulfonamide nitrogen transforms the ligand during the catalytic cycle, which is a hallmark of MLC rsc.org. This cooperative action can facilitate challenging transformations under milder conditions by providing a lower energy pathway for substrate activation rsc.org.

Sulfonamide Moiety as an Activating or Protecting Group

Beyond its role in catalysis, the sulfonamide moiety is a valuable tool in synthetic organic chemistry as both an activating and a protecting group.

As an Activating Group: The powerful electron-withdrawing nature of the sulfonyl group can activate adjacent positions for nucleophilic attack. This has been exploited in the synthesis of poly(aryl ether sulfonamide)s. Here, a sulfonamide group is used to activate aryl fluorides toward nucleophilic aromatic substitution by phenoxide nucleophiles. The sulfonamide makes the aromatic ring sufficiently electron-deficient to be susceptible to displacement of the fluoride, enabling polymer formation.

As a Protecting Group: The inherent stability of the sulfonamide bond makes it an excellent protecting group for primary and secondary amines nih.gov. Amines are converted to sulfonamides to mask their nucleophilicity and basicity during subsequent synthetic steps where they would otherwise interfere. The sulfonamide group is robust and withstands a wide range of reaction conditions. Importantly, various methods exist for its eventual cleavage to regenerate the free amine when protection is no longer needed, although deprotection can sometimes be challenging and require harsh conditions nih.gov. This stability also makes the sulfonamide group a useful isostere for amide groups in peptide-based drugs to increase metabolic stability.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes for But-2-ene-1-sulfonamide

The imperative for sustainable chemical manufacturing has spurred research into more environmentally friendly methods for synthesizing sulfonamides. Traditional routes often rely on harsh reagents and generate significant waste. researchgate.net Future efforts for the synthesis of this compound and related unsaturated sulfonamides are focused on addressing these challenges through several key strategies:

Catalyst-Free and Solvent-Free Conditions: Research is moving towards minimizing or eliminating the need for catalysts and volatile organic solvents. researchgate.net Methods utilizing water as a solvent and avoiding catalysts altogether are being explored to reduce environmental impact. mdpi.com

Use of Nanocatalysts: Magnetic nanoparticles, such as CuFe2O4@SiO2, are being investigated as recyclable and efficient catalysts for sulfonamide synthesis. biolmolchem.com These catalysts offer the advantages of easy separation and reuse, contributing to a more sustainable process.

Multi-Component Reactions: The development of one-pot, multi-component reactions is a promising avenue for improving efficiency and reducing waste. A novel copper(I)-BF3 catalyzed three-component reaction of aryl-substituted alkenes, allylic alcohols, and sulfonamides provides an environmentally friendly route to 4,5-unsaturated sulfonamides. rsc.orgrsc.org This approach, if adapted for this compound, could significantly streamline its synthesis.

Sustainable Solvents and Reagents: The use of sustainable solvents like water, ethanol, and glycerol (B35011) is being actively investigated. researchgate.net Additionally, employing milder and more environmentally benign reagents, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) for the oxidative chlorination of thiols, presents a greener alternative to traditional methods. researchgate.net

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Unsaturated Sulfonamides

| Feature | Traditional Synthetic Routes | Emerging Greener Synthetic Routes |

| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, glycerol, or solvent-free conditions mdpi.comresearchgate.net |

| Catalysts | Often homogeneous, non-recyclable catalysts | Heterogeneous nanocatalysts (e.g., CuFe2O4@SiO2), catalyst-free systems researchgate.netbiolmolchem.com |

| Reagents | Harsh and stoichiometric reagents | Milder, catalytic reagents (e.g., NaDCC·2H2O) researchgate.net |

| Efficiency | Often multi-step with purification at each stage | One-pot, multi-component reactions rsc.orgrsc.org |

| Waste Generation | Significant byproduct and solvent waste | Reduced waste through atom economy and catalyst recycling |

Exploration of Novel Reactivity Patterns for the Unsaturated Moiety

The carbon-carbon double bond in this compound is a key functional group that offers a rich playground for exploring novel chemical transformations. While classical alkene reactions are well-established, future research will likely focus on uncovering new reactivity patterns, particularly in the context of asymmetric synthesis and the introduction of complex functionalities.

Key areas of exploration include:

Asymmetric Transformations: The development of catalytic enantioselective reactions targeting the double bond will be a major focus. This includes asymmetric dihydroxylation, epoxidation, and cyclopropanation to introduce chirality and create stereochemically complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions: The unsaturated moiety can serve as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. For instance, Heck, Suzuki, and Sonogashira couplings could be employed to append aryl, vinyl, or alkynyl groups.

Radical Reactions: The exploration of radical additions to the double bond can lead to the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. Photoredox catalysis and other modern radical initiation methods are expected to play a significant role.

Domino and Cascade Reactions: Designing reactions where a single event at the double bond triggers a cascade of subsequent transformations can rapidly build molecular complexity. Such domino reactions are highly efficient and atom-economical. nih.gov

The reactivity of the double bond is influenced by the electron-withdrawing nature of the adjacent sulfonamide group, which can be exploited to control the regioselectivity and stereoselectivity of these transformations. msu.edu

Advanced Computational Modeling for Complex Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.net For complex reactions involving this compound, advanced computational modeling will be crucial for:

Mechanistic Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and elucidate complex reaction mechanisms. researchgate.net This is particularly valuable for understanding the role of catalysts and predicting the stereochemical outcomes of asymmetric reactions.

Predicting Reactivity and Selectivity: Computational models can predict the reactivity of the unsaturated moiety towards various reagents and help in understanding the factors that govern regioselectivity and stereoselectivity. Analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the kinetic stability and chemical reactivity of the molecule. nih.gov

Catalyst Design: In silico screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for transformations of this compound. This includes designing catalysts with optimal electronic and steric properties for specific reactions.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) by predicting chemical shifts and vibrational frequencies, thus confirming the structures of reaction products and intermediates. mdpi.com

The synergy between experimental and computational approaches will be key to unlocking a deeper understanding of the chemistry of this compound and guiding the development of new synthetic methodologies. nih.gov

Design of Next-Generation Sulfonamide-Based Chiral Catalysts and Ligands

The sulfonamide functional group is a versatile scaffold for the design of chiral ligands and organocatalysts due to its ability to form strong hydrogen bonds and coordinate with metal centers. The presence of both a sulfonamide and an unsaturated moiety in this compound makes it an attractive building block for a new generation of catalysts and ligands.

Future research in this area will likely focus on: